molecular formula C8H16O3S B1377402 Hept-6-en-2-yl methanesulfonate CAS No. 1333212-66-0

Hept-6-en-2-yl methanesulfonate

Cat. No.: B1377402
CAS No.: 1333212-66-0
M. Wt: 192.28 g/mol
InChI Key: RKJPJLRKSQFXCB-UHFFFAOYSA-N
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Description

Hept-6-en-2-yl methanesulfonate is an organic compound belonging to the class of sulfonates. It is characterized by the presence of a methanesulfonate group attached to a hept-6-en-2-yl chain. The molecular formula of this compound is C8H16O3S, and it has a molecular weight of 192.28 g/mol . This compound is used in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hept-6-en-2-yl methanesulfonate can be synthesized through the reaction of hept-6-en-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Hept-6-en-2-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The double bond in the hept-6-en-2-yl chain can undergo oxidation to form epoxides or diols.

    Reduction Reactions: The compound can be reduced to form hept-6-en-2-yl alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include hept-6-en-2-yl azide, hept-6-en-2-yl thiocyanate, and hept-6-en-2-yl methoxide.

    Oxidation Reactions: Products include hept-6-en-2,3-epoxide and hept-6-en-2,3-diol.

    Reduction Reactions: The major product is hept-6-en-2-yl alcohol.

Scientific Research Applications

Hept-6-en-2-yl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hept-6-en-2-yl methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group undergoes nucleophilic substitution, leading to the formation of covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cellular apoptosis .

Comparison with Similar Compounds

Hept-6-en-2-yl methanesulfonate can be compared with other similar compounds such as:

    Hept-6-en-1-yl methanesulfonate: Similar structure but with the methanesulfonate group attached to the first carbon atom instead of the second.

    Hept-6-en-3-yl methanesulfonate: The methanesulfonate group is attached to the third carbon atom.

    Hex-5-en-2-yl methanesulfonate: A similar compound with a shorter carbon chain .

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

hept-6-en-2-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-4-5-6-7-8(2)11-12(3,9)10/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJPJLRKSQFXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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